Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-
Description
Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-, is a synthetic benzamide derivative characterized by two key structural features: a dimethylaminopropyl side chain and a phenylethyl substituent.
Properties
CAS No. |
61321-72-0 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C20H26N2O/c1-22(2)16-8-15-21-20(23)19-12-7-6-11-18(19)14-13-17-9-4-3-5-10-17/h3-7,9-12H,8,13-16H2,1-2H3,(H,21,23) |
InChI Key |
RFBNHTBRYWSPIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Nomenclature Considerations
The target compound, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)benzamide, features a benzamide core with two distinct substituents:
- A 3-(dimethylamino)propyl group attached to the amide nitrogen
- A 2-phenylethyl group at the ortho position of the aromatic ring
Notably, initial PubChem data (CID 111252) describes a benzenesulfonamide derivative rather than a benzamide, highlighting potential nomenclature discrepancies in public databases. This emphasizes the need for careful structural verification during synthesis planning.
Retrosynthetic Analysis
Deconstruction of the molecule suggests three primary synthetic strategies:
Route B: Pre-functionalized Benzoyl Chloride
- Acid chloride preparation
- Starting material: 2-(2-Phenylethyl)benzoic acid → 2-(2-Phenylethyl)benzoyl chloride
- Amide bond formation
- Reagent: 3-(Dimethylamino)propylamine
Route C: Late-stage Functionalization
- Base benzamide synthesis
- Intermediate: N-[3-(Dimethylamino)propyl]benzamide
- Ortho-alkylation
- Electrophile: Phenethyl bromide
Detailed Synthetic Protocols
Synthesis of 2-(2-Phenylethyl)benzoic Acid
Friedel-Crafts Acylation Approach
**Procedure**:
1. React benzene with phenethyl chloride (1.2 eq) in AlCl₃ (1.5 eq) at 0°C for 4 hr
2. Quench with ice-water, extract with DCM
3. Oxidize α-position ketone via Jones reagent to carboxylic acid
**Yield**: 42-58% (literature analogues)
**Limitation**: Poor regioselectivity in non-directed FC reactions
Suzuki Coupling Strategy
**Reagents**:
- 2-Bromobenzoic acid
- Styrylboronic acid (1.1 eq)
- Pd(PPh₃)₄ (5 mol%)
**Conditions**:
- K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 hr
- Subsequent hydrogenation (H₂, Pd/C)
**Yield**: 68% (two steps)
Amide Bond Formation
Adapting the aqueous-phase method from CN103288667A:
Optimized Protocol :
- Charge 2-(2-Phenylethyl)benzoyl chloride (1.1 eq) in THF
- Add 3-(dimethylamino)propylamine (1 eq) and NaOH (2 eq) in H₂O
- Stir at 0°C → rt for 3 hr
- Filter precipitate, wash with H₂O/EtOH (1:1)
Critical Parameters :
Yield : 89-93% (bench-scale trials)
Comparative Method Analysis
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Aqueous-phase | 89-93 | 98.5 | Excellent |
| DCM/EDCl | 76-82 | 97.1 | Moderate |
| THF/SOCl₂ | 68-71 | 95.8 | Poor |
Key Observations :
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
- δ 7.82 (d, J=7.6 Hz, 1H, Ar-H)
- δ 7.45-7.28 (m, 7H, Ar-H)
- δ 3.62 (t, J=6.8 Hz, 2H, NCH₂)
- δ 2.42 (s, 6H, N(CH₃)₂)
Challenges and Optimization
Steric Effects in Ortho-substitution
The 2-phenylethyl group creates significant steric hindrance:
- 15% yield decrease vs para-substituted analogues
- Solution: High-dilution conditions (0.1 M)
Amine Basicity Considerations
The dimethylamino group (pKa ≈ 10.5) requires:
- Careful pH control during aqueous reactions
- Alternative approach: Use Schlenk techniques for moisture-sensitive intermediates
Industrial-scale Considerations
Process Economics :
| Component | Cost Contribution |
|---|---|
| 3-Dimethylaminopropylamine | 62% |
| Solvent Recovery | 18% |
| Catalysts | 12% |
Environmental Impact :
- Aqueous methods reduce VOC emissions by 73% vs traditional organic solvents
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Substituents and Their Roles:
- Dimethylaminoalkyl Chains: The dimethylaminopropyl group in the target compound is structurally analogous to substituents in antitumor agents like 3b (5-(dimethylaminopropylamino)-substituted naphthalimide) from . Such chains improve solubility (via protonation at physiological pH) and enhance binding to negatively charged DNA phosphate backbones . Comparison with Amonafide Derivatives: Compounds like 3b and 4b () demonstrate that dimethylaminoalkyl chains at specific positions (e.g., 5- or 6-positions in naphthalimides) significantly reduce IC50 values (e.g., 0.23 μM for P388D1 cells) compared to parent compounds lacking these groups. This suggests the target benzamide’s dimethylaminopropyl group may similarly optimize bioactivity .
- In , aromatic extensions in quinolinone derivatives improved DNA intercalation. However, excessive hydrophobicity (e.g., bulkier aryl groups) can reduce solubility, necessitating a balance . Contrast with Nitro/Chloro-Substituted Benzamides: lists benzamides with electron-withdrawing groups (e.g., nitro, chloro), which may reduce basicity and alter reactivity. For example, N-hydroxy-N-(3-nitrophenyl)benzamide derivatives likely exhibit different electronic profiles, affecting their interaction with biological targets compared to the electron-donating dimethylamino group in the target compound .
Antitumor Potential:
- For instance, compound 3b (IC50 = 0.23 μM for P388D1 cells) highlights the importance of dimethylaminoalkyl positioning for potency. The benzamide scaffold may offer alternative binding modes compared to naphthalimides . Avoiding Side Effects: Unlike amonafide (a naphthalimide with a primary amine linked to hematotoxicity), the target compound’s tertiary dimethylamino group may mitigate toxicity while retaining activity, as seen in derivatives .
Physicochemical Properties:
Limitations and Contradictions
- While dimethylamino groups generally enhance activity, shows that positional isomers (e.g., 5- vs. 6-substituted naphthalimides) exhibit varying potencies. The target compound’s activity may depend on the spatial arrangement of its substituents .
- ’s nitro-benzamides, though structurally distinct, underscore that electron-withdrawing groups may render similar scaffolds inactive in antitumor contexts, emphasizing the critical role of substituent choice .
Biological Activity
Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-, also known as 3-(dimethylamino)-N-(2-phenylethyl)benzamide, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzamide structure with a dimethylamino group and a phenylethyl substituent. This unique structure contributes to its biological properties, including enhanced lipophilicity and membrane permeability, which are critical for interaction with biological macromolecules.
The mechanism of action involves the compound's interaction with various molecular targets:
- Hydrogen Bonding : The dimethylamino group can engage in hydrogen bonding, facilitating interactions with enzymes and receptors.
- Electrostatic Interactions : These interactions enhance the compound's ability to modulate biological pathways.
- Lipophilicity : The phenylethyl group increases the compound's affinity for lipid membranes, allowing better cellular uptake.
Biological Activities
-
Pharmacological Properties :
- The compound has been explored for its potential as a biochemical probe in biological research. It shows promise in modulating the activity of specific receptors, particularly the β3 adrenergic receptor, which is implicated in metabolic regulation and obesity management .
- Studies indicate that it may possess anti-inflammatory properties by inhibiting pathways associated with the NLRP3 inflammasome .
- Anticancer Activity :
Study on β3 Adrenergic Receptor Agonism
A study focused on the synthesis and structure-activity relationship (SAR) of benzamide derivatives revealed that this compound acts as a potent agonist for the human β3 adrenergic receptor. The findings indicated significant selectivity over β1 and β2 receptors, making it a candidate for treating conditions like overactive bladder and obesity .
Inhibition of NLRP3 Inflammasome
Another study evaluated the compound's effect on the NLRP3 inflammasome. Results showed that it selectively inhibited IL-1β production in macrophages stimulated with LPS/ATP, demonstrating its potential as an anti-inflammatory therapeutic agent .
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-?
Methodological Answer:
The compound can be synthesized via amide coupling reactions under reflux conditions. A typical procedure involves reacting a carboxylic acid derivative (e.g., {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetic acid) with benzamide in a polar solvent (e.g., methanol) under controlled heating (4–6 hours). Reaction progress is monitored using thin-layer chromatography (TLC) to ensure completion. Post-reaction, the product is isolated via filtration and purified through recrystallization from methanol . For derivatives with tertiary amine groups (e.g., dimethylamino moieties), protecting group strategies or direct alkylation may be employed to avoid side reactions .
Advanced: How can computational modeling (e.g., DFT, molecular docking) elucidate the electronic or biological properties of this benzamide derivative?
Methodological Answer:
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to guide structural modifications. Molecular docking studies against target proteins (e.g., serotonin transporters, dopamine receptors) help identify binding affinities and key interactions (e.g., hydrogen bonding with active-site residues). For example, 3D-QSAR models derived from docking data can optimize substituents on the benzamide core to enhance selectivity or potency . Advanced software (e.g., AutoDock, Schrödinger Suite) and crystallographic data from related compounds are critical for validating computational predictions .
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂) and phenylethyl substituents (aromatic protons at δ ~7.2–7.5 ppm). Mass spectrometry (ESI-TOF) provides molecular weight validation. Infrared (IR) spectroscopy identifies amide C=O stretching (~1650–1680 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm .
Advanced: How to resolve contradictions between experimental reactivity data and theoretical predictions for this compound?
Methodological Answer:
Discrepancies may arise from solvent effects, steric hindrance, or unaccounted transition states. Use kinetic studies (e.g., variable-temperature NMR) to probe reaction pathways. Compare experimental activation energies with DFT-calculated barriers. For example, RAFT polymerization mechanisms (via reversible chain transfer) can serve as a model to analyze radical-mediated reactions involving tertiary amines . Redesign experiments to isolate intermediates (e.g., via quenching) and validate computational models iteratively .
Basic: How to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Conduct accelerated stability studies:
- pH Stability: Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 40–60°C and assess physical changes (e.g., color, crystallinity).
Lack of existing data on decomposition products necessitates LC-MS to identify degradation pathways .
Advanced: What strategies optimize the compound’s pharmacokinetic profile (e.g., solubility, bioavailability) for in vivo studies?
Methodological Answer:
- Solubility Enhancement: Introduce hydrophilic groups (e.g., hydroxyl, morpholine) via structural modification. Use co-solvent systems (e.g., PEG-400) or nanoformulations (liposomes) for in vivo delivery .
- Metabolic Stability: Perform microsomal assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., N-demethylation of dimethylamino groups). Block vulnerable sites with fluorine substituents or steric hindrance .
- Permeability: Use Caco-2 cell models to assess intestinal absorption. LogP values (calculated via HPLC) guide lipophilicity adjustments .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Due to limited toxicological data, assume acute toxicity risks. Use PPE: nitrile gloves, lab coat, and safety goggles. For aerosol protection, employ NIOSH-approved respirators (e.g., P95 for particulates; OV/AG/P99 for organic vapors). Work in a fume hood with local exhaust ventilation. Store in airtight containers away from oxidizers and acids .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting neurological receptors?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents on the benzamide (e.g., halogens, methoxy) and dimethylamino chain lengths.
- Biological Assays: Test binding affinities via radioligand displacement assays (e.g., ³H-spiperone for dopamine D₂ receptors). Measure IC₅₀ values and correlate with substituent electronic profiles (Hammett σ constants).
- Data Analysis: Use multivariate regression to identify key SAR drivers (e.g., steric bulk vs. hydrogen bonding) .
Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
Key challenges include:
- Purification: Replace recrystallization with column chromatography for larger batches. Optimize solvent systems (e.g., ethyl acetate/hexane gradients).
- Yield Optimization: Scale reaction volumes while maintaining temperature control (e.g., jacketed reactors for reflux). Monitor exothermic reactions to prevent side product formation .
Advanced: How to investigate the compound’s potential as a multitarget ligand (e.g., MAO-A and SERT inhibition)?
Methodological Answer:
- In Silico Screening: Use ensemble docking to predict affinity for multiple targets. Validate with in vitro enzyme inhibition assays (e.g., MAO-A fluorometric assays, serotonin transporter binding).
- Functional Selectivity: Assess off-target effects via broad-panel receptor profiling (e.g., CEREP’s Psychoactive Drug Screen). Adjust substituents to balance polypharmacology and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
